Exiguamine B -

Exiguamine B

Catalog Number: EVT-1595329
CAS Number:
Molecular Formula: C25H26N5O7+
Molecular Weight: 508.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Exiguamine B is an exiguamine.
Overview

Exiguamine B is a naturally occurring alkaloid isolated from the marine sponge Neopetrosia exigua. This compound has garnered significant interest due to its potent inhibitory activity against indoleamine-2,3-dioxygenase, an enzyme that plays a crucial role in the metabolic degradation of tryptophan. The inhibition of this enzyme has implications in cancer immunotherapy, making Exiguamine B a compound of considerable scientific relevance.

Source and Classification

Exiguamine B is classified as an alkaloid and is derived from marine sources, specifically from the sponge Neopetrosia exigua. It is structurally related to another compound, Exiguamine A, which shares similar biosynthetic origins. The unique structural features and biological activities of these compounds position them within the field of natural product chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The total synthesis of Exiguamine B involves several intricate steps that utilize various organic reactions. Key synthetic methods include:

  • Stille-like biaryl coupling: This reaction is used to form carbon-carbon bonds between aromatic systems.
  • Henry reaction: This reaction introduces hydroxyl groups to the molecule, facilitating further functionalization.
  • Reduction processes: These are employed to install the necessary amine functionalities in the final product.

The synthetic route often begins with simpler precursors that undergo multiple transformations to achieve the complex structure characteristic of Exiguamine B. For instance, initial steps may involve the formation of a bis-quinone intermediate, which subsequently undergoes cyclization reactions to yield the final alkaloid structure .

Molecular Structure Analysis

Structure and Data

Exiguamine B has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C25H26N5O7+C_{25}H_{26}N_{5}O_{7}^{+}, with a molecular weight of 508.5 g/mol. The IUPAC name for Exiguamine B is (4S,12R)-16-(2-aminoethyl)-4,9-dihydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone .

Structural Features

The structure features:

  • Multiple chiral centers contributing to its stereochemistry.
  • A spirocyclic framework that adds complexity to its conformation.
  • Hydroxy and amino groups that are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Exiguamine B can be synthesized through various chemical reactions that facilitate the construction of its complex architecture. Notable reactions include:

  • Electrocyclization: This process can lead to the formation of cyclic structures from linear precursors under thermal or photochemical conditions.
  • Oxidation reactions: These are crucial for introducing oxygen functionalities into the molecule.
  • Tautomerization: This involves rearrangement within the molecule that can affect its reactivity and stability.

The synthesis often employs selective conditions to favor specific reaction pathways that yield the desired product while minimizing by-products .

Mechanism of Action

Process and Data

Exiguamine B exerts its biological effects primarily through the inhibition of indoleamine-2,3-dioxygenase. This enzyme catalyzes the first step in tryptophan degradation along the kynurenine pathway. By inhibiting this enzyme, Exiguamine B disrupts tryptophan metabolism in tumor cells, potentially enhancing immune responses against cancer .

The mechanism involves binding to the active site of indoleamine-2,3-dioxygenase, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can lead to increased levels of tryptophan and downstream metabolites that may enhance immune function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exiguamine B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water due to its complex structure.
  • Stability: The compound's stability can vary depending on environmental conditions such as pH and temperature.
  • Melting Point: Specific melting point data may not be widely reported but can be determined through experimental methods.

These properties are essential for understanding how Exiguamine B behaves under different experimental conditions and its potential applications in research .

Applications

Scientific Uses

Exiguamine B holds significant promise in various scientific fields:

  • Cancer Research: Its role as an indoleamine-2,3-dioxygenase inhibitor positions it as a candidate for cancer immunotherapy strategies aimed at enhancing anti-tumor immunity.
  • Pharmacological Studies: Research into its mechanisms can provide insights into metabolic pathways relevant to cancer biology.
  • Natural Product Chemistry: The synthesis and study of Exiguamine B contribute to the broader understanding of marine-derived compounds and their potential therapeutic applications.
Introduction to Exiguamine B: Discovery and Biological Significance

Isolation and Structural Identification in Marine Sponges

Exiguamine B was first co-isolated with exiguamine A during bioassay-guided fractionation of the Papua New Guinea sponge Neopetrosia exigua. Initial extracts demonstrated potent immunosuppressive activity, prompting chromatographic separation (e.g., silica gel, HPLC) that yielded exiguamine B as a minor analog distinguished by an additional hydroxyl group [4] [10].

Structural elucidation relied on advanced spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS) confirmed the molecular formula C₂₇H₂₇N₄O₆⁺ for exiguamine B, differing from exiguamine A (C₂₇H₂₇N₄O₅⁺) by an oxygen atom [4].
  • Multidimensional NMR (¹H, ¹³C, COSY, HMBC, HSQC) revealed a hexacyclic scaffold featuring a rare spiro-fused pyran-hydantoin system, an oxidized indolequinone, and an N,N-dimethyl dihydroindolinium moiety. The hydroxyl group of exiguamine B was localized to the pyran ring (C-13 position) [10].
  • X-ray Crystallography of synthetic exiguamine B derivatives later confirmed the relative stereochemistry, including the R-configuration at the spiro center [7].

Table 1: Key Structural Characteristics of Exiguamine B

FeatureDescription
Molecular FormulaC₂₇H₂₇N₄O₆⁺
Core StructureHexacyclic system: indolequinone-dihydroimidazolium-spiropyran-hydantoin
Distinguishing Functional Group13β-Hydroxyl on pyran ring (vs. H in exiguamine A)
Ionization StateCationic quaternary ammonium
Biosynthetic RelationshipLikely hydroxylated derivative of exiguamine A

Role as a Potent Indoleamine-2,3-Dioxygenase (IDO) Inhibitor

Exiguamine B is a nanomolar inhibitor of indoleamine-2,3-dioxygenase (IDO), a heme-containing enzyme overexpressed in tumor cells and dendritic cells within the tumor microenvironment. IDO catalyzes the rate-limiting step of tryptophan (Trp) degradation via the kynurenine (Kyn) pathway [1] [5]. Mechanistically:

  • Potency and Selectivity: Exiguamine B inhibits human IDO with a reported Kᵢ of ~50 nM, comparable to exiguamine A (Kᵢ = 41 nM). It exhibits >100-fold selectivity over related enzymes like tryptophan 2,3-dioxygenase (TDO) [10].
  • Mode of Action: Biochemical studies indicate reversible, competitive inhibition targeting the enzyme’s heme-containing active site. The indolequinone moiety is critical for binding, potentially coordinating the heme iron or interacting with nearby hydrophobic residues [1] [10].
  • Functional Consequences: By blocking IDO, exiguamine B prevents Trp depletion and accumulation of immunosuppressive Kyn metabolites (e.g., kynurenine, quinolinic acid). This reverses the IDO-mediated:
  • Arrest of effector T-cell proliferation and activation
  • Induction of regulatory T cells (Tregs)
  • Promotion of myeloid-derived suppressor cell (MDSC) activity [5] [8].

Table 2: IDO1 Inhibitory Activity of Exiguamine B vs. Reference Compounds

CompoundReported Kᵢ or IC₅₀Cell-Based ActivitySource
Exiguamine B~50 nMYes (HeLa cell assay)Marine sponge
Exiguamine A41 nMYesMarine sponge
Epacadostat10 nMYes (Clinical)Synthetic
NLG919 (Navoximod)75 nMYes (Clinical)Synthetic
1-Methyl-DL-tryptophan20–34 μMWeakSynthetic

Implications in Tumor Immune Evasion and Cancer Immunotherapy

Tumors exploit IDO activity as a key immune evasion mechanism. Exiguamine B’s potent IDO inhibition disrupts this pathway, offering a strategic approach to enhance anti-tumor immunity [4] [5]:

  • Reversing Tumor Microenvironment (TME) Immunosuppression: IDO overexpression in tumors correlates with decreased CD8⁺ T-cell infiltration, increased Tregs, and poor prognosis. Exiguamine B counters this by:
  • Restoring effector T-cell function and cytotoxic activity
  • Attenuating Treg differentiation and MDSC recruitment
  • Enhancing dendritic cell maturation and antigen presentation [5] [8].
  • Synergy with Immune Checkpoint Blockade: Preclinical evidence suggests IDO inhibitors like exiguamine B synergize with anti-PD-1/PD-L1 and anti-CTLA-4 therapies. This combination addresses complementary immune escape pathways—IDO mediates metabolic suppression, while checkpoints enforce T-cell exhaustion [6] [8].
  • Overcoming Resistance Mechanisms: Tumors with upregulated IDO or kynurenine pathway genes exhibit resistance to single-agent checkpoint inhibitors. Exiguamine B analogues have shown efficacy in such models by normalizing Trp metabolism and re-sensitizing tumors to immunotherapy [10].
  • Modulation of Immune-Related Gene Expression: Exiguamine B indirectly influences immune regulators like PD-L1 and the let-7 microRNA family. Let-7 miRNAs (e.g., let-7b) suppress PD-L1 expression; IDO inhibition may potentiate this axis, further weakening immune evasion [3].

Table 3: Key Immune Evasion Mechanisms Targeted by Exiguamine B

MechanismEffect of Exiguamine BTherapeutic Outcome
Tryptophan depletionRestores tryptophan levelsReverses T-cell anergy/proliferation block
Kynurenine metabolite accumulationReduces immunosuppressive metabolites (Kyn, QA)Inhibits Treg differentiation; reduces MDSC activity
PD-L1 upregulationIndirect downregulation via let-7 miRNA potentiationEnhances T-cell-mediated tumor killing
Dendritic cell dysfunctionPromotes maturation and antigen presentationImproves tumor antigen recognition

While clinical translation of exiguamine B is limited by synthetic complexity, its pharmacophore has inspired simplified analogues (e.g., compounds 4.32, 4.38, 4.52) retaining nanomolar IDO inhibition. These maintain the critical quinone moiety but replace the charged quaternary ammonium with neutral groups, improving drug-like properties [10]. Current research focuses on optimizing bioavailability and in vivo efficacy to leverage exiguamine B’s unique mechanism for next-generation immunotherapies.

Properties

Product Name

Exiguamine B

IUPAC Name

(4S,12R)-16-(2-aminoethyl)-4,9-dihydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone

Molecular Formula

C25H26N5O7+

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C25H25N5O7/c1-28-23(35)25(29(2)24(28)36)18-17(21(34)19-14(20(18)33)10(5-6-26)8-27-19)16-15-11(7-12(31)22(16)37-25)30(3,4)9-13(15)32/h7-8,13,32H,5-6,9,26H2,1-4H3,(H-,27,31,33,34)/p+1/t13-,25-/m1/s1

InChI Key

YOXFPJITBOPKPN-YMXBGEKHSA-O

Synonyms

exiguamine B

Canonical SMILES

CN1C(=O)C2(C3=C(C4=C5C(C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C

Isomeric SMILES

CN1C(=O)[C@]2(C3=C(C4=C5[C@@H](C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.